molecular formula C12H13NO B8713391 1-(1-Methyl-1H-indol-4-yl)acetone

1-(1-Methyl-1H-indol-4-yl)acetone

Cat. No. B8713391
M. Wt: 187.24 g/mol
InChI Key: FQOKGFOPDDRGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07423067B2

Procedure details

To a solution of 0.852 g (5.14 mmol) of 4-chloro-1-methylindole in 15 mL dry toluene, 0.85 mL (7.73 mmol) isopropenyl acetate and 2.3 ml (8 mmol) tributyltin methoxide were added. The solution was heated to 100° C. After 15 min, 0.24 g (0.61 mmol) 2-dicyclohexylphospino-2′-(N,N-dimethylamino) biphenyl and 0.14 g (0.153 mmol) tris (dibenzylidineacetone)dipalladium were added and heating was continued. After 2 h the solution was cooled, filtered through a pad of CELITE diatomaceous earth and the filtrate was concentrated to ca. 5 mL. This solution was purified on a silica column using a gradient of 5-20% EtOAc/hexane to obtain the title compound. 1H NMR: (500 MHz, CDCl3): δ 2.14 (s, 3H), 3.84 (s, 3H), 3.97 (s, 2H), 6.51 (d, 1H), 7-7.3 (m, 4H).
Quantity
0.852 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
[Compound]
Name
(dibenzylidineacetone)dipalladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[CH3:11].C([O:15][C:16]([CH3:18])=[CH2:17])(=O)C.C[O-].C([Sn+](CCCC)CCCC)CCC.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1>C1(C)C=CC=CC=1>[CH3:11][N:6]1[C:7]2[C:3](=[C:2]([CH2:17][C:16]([CH3:18])=[O:15])[CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.852 g
Type
reactant
Smiles
ClC1=C2C=CN(C2=CC=C1)C
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
Quantity
2.3 mL
Type
reactant
Smiles
C[O-].C(CCC)[Sn+](CCCC)CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
Step Three
Name
(dibenzylidineacetone)dipalladium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
After 2 h the solution was cooled
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of CELITE diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to ca. 5 mL
CUSTOM
Type
CUSTOM
Details
This solution was purified on a silica column

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C=CC2=C(C=CC=C12)CC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.